1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE
Description
1,4,5,8-Tetrabenzoyl-decahydro-[1,4]diazino[2,3-b]pyrazine is a complex polycyclic heterocyclic compound characterized by a decahydro-pyrazino[2,3-b]pyrazine core substituted with four benzoyl groups. Its fully saturated bicyclic system incorporates two fused pyrazine rings, stabilized by hydrogenation, and the tetrabenzoyl substituents impart significant steric bulk and electronic effects.
Properties
IUPAC Name |
phenyl-(1,4,5-tribenzoyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O4/c39-31(25-13-5-1-6-14-25)35-21-22-37(33(41)27-17-9-3-10-18-27)30-29(35)36(32(40)26-15-7-2-8-16-26)23-24-38(30)34(42)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHJABHVRGEDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C(N1C(=O)C3=CC=CC=C3)N(CCN2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362522 | |
| Record name | Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90176-79-7 | |
| Record name | Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the decahydro-diazino-pyrazine core, followed by the introduction of benzoyl groups through acylation reactions. Common reagents used in these reactions include benzoyl chloride and various catalysts to facilitate the acylation process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of benzoyl groups.
Substitution: Nucleophilic substitution reactions can occur, where benzoyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of a rigid bicyclic framework and bulky benzoyl substituents. Below is a systematic comparison with structurally or functionally related compounds:
Structural Analogues
2.1.1. Decahydro-pyrazino[2,3-b]pyrazine Derivatives
Key Observations :
- The tetrabenzoyl derivative’s bulky substituents likely reduce solubility in polar solvents compared to methyl-substituted analogs.
- Benzoyl groups may enhance binding affinity in biological systems via aromatic stacking, whereas methyl groups primarily contribute to hydrophobicity .
2.1.2. Heterocyclic Core Variations
Key Observations :
- Unlike quinoxaline dioxides, the tetrabenzoyl derivative’s fully hydrogenated core may reduce redox activity but improve metabolic stability .
Key Observations :
- The tetrabenzoyl derivative’s synthesis may require multi-step benzoylation under anhydrous conditions, contrasting with the Pd-mediated couplings used for pyrrolo-pyrazines .
- Scaffold-hopping strategies (as in ) could theoretically apply to optimize the target compound’s selectivity .
Key Observations :
Biological Activity
1,4,5,8-Tetrabenzoyl-decahydro-[1,4]diazino[2,3-b]pyrazine is a complex organic compound that belongs to the class of diazine derivatives. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features multiple benzoyl groups attached to a decahydro-diazine framework, which is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazino compounds exhibit significant antimicrobial properties. For instance, certain pyrazinoindole derivatives have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The antibacterial activity was evaluated using disc diffusion assays, revealing that modifications on the nitrogen atom can influence efficacy.
| Compound | Activity Against | Method Used |
|---|---|---|
| Pyrazinoindole 43a | P. aeruginosa | Disc Diffusion Assay |
| Pyrazinoindole 43b | S. thermonitrificans | Disc Diffusion Assay |
| Pyrazinoindole 43c-e | Various strains | Disc Diffusion Assay |
Anti-Cancer Properties
The anti-cancer potential of pyrazino derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- Adenosine Receptors : Some pyrazino derivatives have been reported to act as ligands for adenosine receptors (A1AR), enhancing their functional effects .
- Inhibition of cAMP Production : Certain compounds have been shown to inhibit forskolin-stimulated cAMP production in cellular models .
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of a series of pyrazinoindoles against pathogenic bacteria. Results indicated that specific substitutions on the nitrogen atom were critical for enhancing antimicrobial efficacy .
- Anti-Fungal Activity : The same series was also tested for antifungal activity against strains like Candida albicans. Moderate activity was observed compared to standard antifungal agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
